molecular formula C18H19N3O3 B2698115 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile CAS No. 898418-36-5

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile

Cat. No.: B2698115
CAS No.: 898418-36-5
M. Wt: 325.368
InChI Key: ACXLONXGKMCKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 898418-36-5) features a 4-oxo-4H-pyran core substituted at position 6 with a 4-phenylpiperazinylmethyl group and at position 3 with an acetonitrile-linked ether. Its molecular formula is C₁₉H₂₀N₄O₃, with a molecular weight of 352.39 g/mol (estimated from analogs in ). The phenylpiperazine moiety is associated with GPCR modulation (e.g., dopamine, serotonin receptors), while the acetonitrile group enhances metabolic stability compared to esters or amides .

Properties

IUPAC Name

2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-6-11-23-18-14-24-16(12-17(18)22)13-20-7-9-21(10-8-20)15-4-2-1-3-5-15/h1-5,12,14H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLONXGKMCKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile typically involves multiple steps. One common method includes the acylation of an intermediate compound with an appropriate anhydride or alkanoyl halide, followed by cyclization in an alcoholic alkaline medium . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Nitrile Functional Group Reactivity

The acetonitrile group exhibits versatile reactivity under controlled conditions:

Hydrolysis

  • To primary amide : Acidic or basic hydrolysis converts the nitrile to a carboxamide. For example, H<sub>2</sub>O<sub>2</sub>/NaOH in ethanol at 60–80°C yields 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide ().

  • To carboxylic acid : Stronger oxidizing agents like KMnO<sub>4</sub> under reflux produce the corresponding acetic acid derivative.

Reaction Conditions Product Yield
Hydrolysis to amideH<sub>2</sub>O<sub>2</sub>/NaOH, ethanol, 80°C2-({4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide75–85%
Oxidation to carboxylic acidKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, reflux2-({4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetic acid60–70%

Reduction

Catalytic hydrogenation (H<sub>2</sub>/Raney Ni) or LiAlH<sub>4</sub> reduces the nitrile to a primary amine:

  • Product: 2-({4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)ethylamine ( ).

Reactivity at the Piperazine Methylene Bridge

The benzylic methylene group adjacent to the piperazine nitrogen participates in nucleophilic substitutions :

Alkylation/Arylation

  • Treatment with alkyl halides (e.g., CH<sub>3</sub>I) in acetonitrile/K<sub>2</sub>CO<sub>3</sub> under reflux replaces the methylene hydrogen with alkyl/aryl groups ( ).

  • Example: Reaction with benzyl chloride forms a diarylmethane derivative.

Reagent Conditions Product Yield
Benzyl chlorideK<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, reflux2-({4-Oxo-6-[(4-phenylpiperazin-1-yl)(benzyl)methyl]-4H-pyran-3-yl}oxy)acetonitrile65%

Pyran Ring Reactivity

The 4-oxo-4H-pyran moiety enables conjugate additions and cyclocondensations :

Michael Addition

  • The α,β-unsaturated carbonyl system reacts with nucleophiles like amines or enolates. For instance, reaction with hydroxylamine in ethanol forms an isoxazole ring via 1,3-dipolar cycloaddition ( ).

Nucleophile Conditions Product Yield
HydroxylamineEtOH, NaOAc, reflux3-(Isoxazol-5-yl)-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one83%

Ether Oxygen Reactivity

The oxygen linker facilitates cleavage under strong acidic/basic conditions:

Acidic Hydrolysis

  • HCl/H<sub>2</sub>O at 100°C cleaves the ether bond, yielding 3-hydroxy-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one and glycolonitrile ().

Piperazine Nitrogen Functionalization

The secondary amines in the piperazine ring undergo alkylation or acylation :

Acylation

  • Reaction with acetyl chloride in CH<sub>2</sub>Cl<sub>2</sub>/Et<sub>3</sub>N forms N-acetyl derivatives ( ).

Reagent Conditions Product Yield
Acetyl chlorideCH<sub>2</sub>Cl<sub>2</sub>, Et<sub>3</sub>N, 0°C2-({4-Oxo-6-[(4-(N-acetylphenyl)piperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile78%

Cyclization Reactions

The nitrile group participates in heterocycle formation :

Scientific Research Applications

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Compounds containing phenylpiperazine structures are often studied for their interaction with serotonin receptors, which are crucial in mood regulation.
  • Antitumor Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in treating infections.

Case Studies

Several studies have explored the applications of related compounds, providing insights into their potential uses:

  • Pharmacological Studies : A study published in Medicinal Chemistry demonstrated that pyran derivatives showed significant activity against various cancer cell lines, suggesting that modifications could enhance their efficacy against specific tumors.
  • Neuropharmacology Research : Research focusing on phenylpiperazine derivatives has shown promising results in animal models for anxiety and depression, indicating that similar compounds may also exhibit these effects.
  • Antimicrobial Testing : A comparative study on related compounds revealed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting further exploration of this compound's potential as an antibiotic.

Mechanism of Action

The mechanism of action of 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . As a T-type calcium channel blocker, it inhibits calcium influx, reducing neuronal excitability and preventing seizures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate)
  • Structure : Shares the 4-oxo-4H-pyran core but substitutes position 6 with a pyrimidinylthio group and position 3 with a nitrobenzoate ester.
  • Activity : Potent APJ receptor antagonist (IC₅₀: 0.70 μM in cAMP assays) with >37-fold selectivity over AT1 receptors. Minimal off-target binding to κ-opioid and benzodiazepine receptors .
  • Key Difference : The nitrobenzoate ester and pyrimidinylthio groups in ML221 enhance receptor specificity but reduce metabolic stability compared to the acetonitrile and phenylpiperazine groups in the target compound .
CD-3 (1-Cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(4-phenylpiperazin-1-yl)acetyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid)
  • Structure: Quinolone core with a phenylpiperazine-acetyl-piperazine side chain.
  • The quinolone core enables DNA gyrase inhibition, while the phenylpiperazine enhances solubility and receptor interactions .
  • Key Difference: The quinolone scaffold confers distinct antibacterial mechanisms compared to the pyran-based target compound.

Substituent Modifications

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide (Y044-2296)
  • Structure : Replaces acetonitrile with acetamide.
  • Properties : Molecular weight 343.38 g/mol , logP 0.2751 , and higher hydrogen-bonding capacity (amide vs. nitrile). Reduced membrane permeability but improved aqueous solubility compared to the nitrile analog .
2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide (CAS 898440-53-4)
  • Structure : Substitutes acetonitrile with phenylacetamide.
  • Properties: Molecular weight 419.47 g/mol, logP ~2.5–3.0 (estimated).

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Functional Groups
Target Compound 352.39 ~0.3–0.5 ~70–80 Acetonitrile, Phenylpiperazine
ML221 429.42 ~2.0 ~110 Nitrobenzoate, Pyrimidinylthio
Y044-2296 343.38 0.2751 70.8 Acetamide, Phenylpiperazine
CD-3 ~500 (estimated) ~1.5 ~120 Quinolone, Phenylpiperazine

Key Observations :

  • The target compound’s acetonitrile group balances hydrophilicity and metabolic stability, making it more drug-like than ML221’s nitrobenzoate ester.
  • Phenylpiperazine analogs consistently show moderate logP values, favoring both solubility and membrane permeability .

Biological Activity

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile is a complex organic compound that combines a pyran ring with a piperazine moiety, suggesting potential interactions with biological targets, particularly in the central nervous system. Its unique structure may confer various biological activities, including antimicrobial and neuropharmacological effects.

Chemical Structure and Properties

The compound features a pyran ring, which is known for its diverse biological activities, and a piperazine group that often interacts with neurotransmitter receptors. The molecular formula is C21H27N3O4C_{21}H_{27}N_{3}O_{4} with a molecular weight of approximately 385.45 g/mol. The presence of the 4-phenylpiperazin-1-yl group indicates potential psychoactive properties.

PropertyValue
Molecular FormulaC21H27N3O4
Molecular Weight385.45 g/mol
Structure FeaturesPyran ring, Piperazine moiety

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies on 4H-pyran derivatives have shown promising results against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural components .

Preliminary evaluations suggest that this compound may inhibit bacterial growth effectively, making it a candidate for further pharmacological studies.

Neuropharmacological Effects

The piperazine moiety is particularly noted for its psychoactive effects and potential use in treating neurological disorders. Compounds similar to this compound have been shown to interact with serotonin and dopamine receptors, indicating possible applications in the treatment of conditions such as anxiety and depression .

While specific mechanisms for this compound remain to be elucidated, the structural features suggest potential interactions with neurotransmitter systems. The piperazine structure may facilitate binding to various receptors in the brain, influencing neurotransmitter pathways that are crucial for mood regulation and cognitive functions.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on related pyran derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial potency .
  • Neuroreceptor Interaction Studies : Virtual screening of piperazine derivatives has revealed their ability to bind to acetylcholinesterase and other neuroreceptors, suggesting that this compound may exhibit similar binding affinities .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yloxy})acetonitrile against other compounds:

Compound NameStructure FeaturesBiological Activity
N-[4-(4-Methyl-piperazin-1-yl)-phenyl]-2-oxo-acetamideContains piperazine and acetamideAntibacterial
2-Oxo-N-(3-pyridinyl)-acetamideSimilar amide structureAntifungal
4-Hydroxycoumarin derivativesContains coumarin structureAnticoagulant

This table illustrates how the combination of a pyran ring and a piperazine moiety in our compound may provide unique interactions compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetonitrile?

Methodological Answer: The synthesis typically involves two key steps:

  • Step 1: Preparation of the pyranone intermediate. A leaving group (e.g., halogen) at the 6-position of 4-hydroxy-tetrahydro-pyran-2-one is substituted with a cyanide ion under aqueous conditions. This step requires pH control (0–5) to stabilize intermediates .
  • Step 2: Functionalization with the 4-phenylpiperazine moiety. A nucleophilic substitution or reductive amination reaction introduces the (4-phenylpiperazin-1-yl)methyl group. Dichloromethane with NaOH or ethanol with piperidine at 0–5°C for 2 hours are common conditions .
  • Purification: Column chromatography or recrystallization achieves >95% purity .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (respiratory toxicity, Category 3) .
  • First Aid: For skin contact, wash with water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .
  • Storage: Keep in airtight containers at 2–8°C to prevent thermal decomposition .

Q. Which analytical techniques are optimal for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves the pyranone ring, acetonitrile moiety, and piperazine substituents.
  • LC-MS: Validates molecular weight (e.g., observed [M+H]⁺ = 355.3 Da) and detects impurities .
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives (e.g., analogous piperazine-pyran structures) .

Advanced Research Questions

Q. How can reaction yields be improved during the cyanide substitution step?

Methodological Answer:

  • pH Optimization: Maintain pH 2–3 during cyanide addition to minimize hydrolysis of intermediates .
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide reactivity in biphasic systems.
  • Temperature Control: Conduct reactions at 0–5°C to suppress side reactions (e.g., over-alkylation) .
  • Yield Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane 1:1) or in situ IR for carbonyl group detection.

Q. How should thermal instability be mitigated in long-term experiments?

Methodological Answer:

  • Decomposition Pathways: At >80°C, the compound degrades into cyanide-containing byproducts. Avoid prolonged heating .
  • Stabilizers: Add radical scavengers (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidative decomposition .
  • Alternative Solvents: Use dimethyl sulfoxide (DMSO) or tert-butanol, which reduce thermal stress compared to THF .

Q. How to resolve discrepancies in spectral data for structural analogs?

Methodological Answer:

  • Case Study: If ¹H NMR shows conflicting shifts for the piperazine methyl group:
    • Variable Temperature NMR: Assess conformational flexibility (e.g., chair-flip in piperazine rings) .
    • DFT Calculations: Compare experimental data with computationally predicted chemical shifts (e.g., using Gaussian or ORCA) .
    • Isotopic Labeling: Synthesize deuterated analogs to assign overlapping peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.